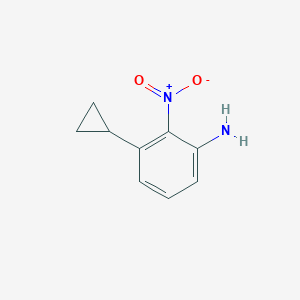

3-Cyclopropyl-2-nitroaniline

Description

Properties

IUPAC Name |

3-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIYKFWDFOWLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-nitroaniline typically involves the nitration of 3-cyclopropylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the second position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 3-Cyclopropyl-2-nitroaniline can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

Reduction: 3-Cyclopropyl-2-nitroaniline can undergo reduction reactions to form 3-cyclopropyl-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon, or chemical reducing agents such as tin(II) chloride in hydrochloric acid.

Substitution: The amino group in 3-Cyclopropyl-2-nitroaniline can participate in electrophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

Oxidation: The compound can also undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Acyl chlorides, in the presence of a base such as pyridine.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 3-Cyclopropyl-2-phenylenediamine.

Substitution: Various amides depending on the acyl chloride used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-2-nitroaniline serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its nitro group can undergo reduction to form an amine, which is a crucial transformation in drug development. The compound's structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Potential Therapeutic Uses:

- Antimicrobial Agents: Compounds derived from 3-cyclopropyl-2-nitroaniline have been investigated for their potential as antimicrobial agents due to their ability to inhibit bacterial growth.

- Anti-inflammatory Drugs: The compound's derivatives are being explored for anti-inflammatory properties, with studies indicating possible efficacy in reducing inflammation markers.

Environmental Remediation

The nitroaniline group is known for its environmental persistence and toxicity. Therefore, 3-cyclopropyl-2-nitroaniline has been studied for its role in catalytic degradation processes aimed at removing nitroanilines from wastewater.

Key Findings:

- Catalytic Reduction: Research indicates that 3-cyclopropyl-2-nitroaniline can be effectively reduced to less harmful aniline derivatives using various nanocatalysts, such as silver and gold nanoparticles. This process not only detoxifies pollutants but also recycles valuable chemicals .

- Biodegradation Studies: Investigations into microbial degradation pathways have shown that certain bacteria can metabolize 3-cyclopropyl-2-nitroaniline, leading to the development of bioremediation strategies for contaminated environments.

Materials Science

In materials science, 3-cyclopropyl-2-nitroaniline has potential applications in the synthesis of novel materials with specific properties.

Applications:

- Dyes and Pigments: The compound's vibrant color properties make it suitable for use in the production of dyes and pigments. Its reactivity allows it to be incorporated into various polymer matrices, enhancing the stability and durability of colorants used in textiles and coatings .

- Organic Electronics: Research into organic semiconductors has identified 3-cyclopropyl-2-nitroaniline as a candidate for developing organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Case Studies and Research Findings

Several studies highlight the diverse applications of 3-cyclopropyl-2-nitroaniline:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-nitroaniline depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The cyclopropyl group in 3-cyclopropyl-2-nitroaniline introduces steric bulk, likely reducing solubility in polar solvents compared to 3- or 4-nitroaniline.

- Electronic Effects : The nitro group at the 2-position (ortho to the amine) in 3-cyclopropyl-2-nitroaniline may further deprotonate the -NH₂ group compared to para-substituted 4-nitroaniline, altering its acidity and reactivity in coupling reactions.

- Isotopic Variants : Deuterated 3-nitroaniline serves niche roles in environmental analysis, while the cyclopropyl analog’s applications remain exploratory .

Chemical Reactivity

- Nitro Group Reactivity : All nitroanilines undergo reduction to amines (e.g., with Sn/HCl). The cyclopropyl substituent in 3-cyclopropyl-2-nitroaniline may stabilize transition states in ring-opening reactions due to strain energy (~27 kcal/mol in cyclopropane).

- Comparative Stability : 4-Nitroaniline is more thermally stable (higher melting point) than 3-nitroaniline due to symmetric para substitution, while 3-cyclopropyl-2-nitroaniline’s stability is moderated by steric strain.

Biological Activity

3-Cyclopropyl-2-nitroaniline is a compound of interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a nitro substituent on an aniline ring. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-Cyclopropyl-2-nitroaniline is C₉H₈N₂O₂, with a molecular weight of 168.17 g/mol. The presence of the cyclopropyl group may enhance the compound's interaction with biological targets, influencing its binding affinity and selectivity.

The biological activity of 3-Cyclopropyl-2-nitroaniline is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates, such as nitroso species, which can interact with cellular macromolecules, leading to cytotoxic effects .

- Enzyme Interaction : The cyclopropyl moiety may facilitate binding to specific enzymes or receptors, potentially modulating various biochemical pathways.

Antimicrobial Activity

Nitro-containing compounds have been recognized for their antimicrobial properties. For instance, 3-Cyclopropyl-2-nitroaniline may exhibit activity against a range of microorganisms through mechanisms similar to those observed in other nitro compounds:

- Mechanism : Upon reduction, nitro groups generate toxic intermediates that can damage DNA and lead to cell death .

- Case Study : In comparative studies involving nitroanilines, compounds with similar structures demonstrated significant antibacterial activity against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of 3-Cyclopropyl-2-nitroaniline has been explored in various cancer cell lines:

- In Vitro Studies : Research indicates that derivatives of nitroanilines can inhibit tumor cell proliferation. For example, studies have shown that certain nitro derivatives induce apoptosis in cancer cells through oxidative stress mechanisms .

- IC50 Values : In specific assays, compounds with similar structures reported IC50 values in the micromolar range, indicating effective concentrations for inhibiting cancer cell growth .

Anti-inflammatory Activity

The anti-inflammatory properties of 3-Cyclopropyl-2-nitroaniline are also noteworthy:

- Nitric Oxide Production : Compounds that inhibit nitric oxide (NO) production are often evaluated for their anti-inflammatory effects. Studies suggest that certain nitroanilines can reduce NO levels in macrophage models .

- Comparative Efficacy : In assays measuring NO inhibition, related compounds showed varying degrees of activity compared to established anti-inflammatory agents like curcumin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-Cyclopropyl-2-nitroaniline:

| Structural Feature | Influence on Activity |

|---|---|

| Nitro Group | Essential for generating reactive intermediates |

| Cyclopropyl Group | Enhances binding affinity to biological targets |

| Substituent Variations | Modifications can significantly alter potency and selectivity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 3-Cyclopropyl-2-nitroaniline exhibited potent antibacterial activity against multidrug-resistant strains, highlighting the importance of structural modifications in enhancing efficacy .

- Anticancer Research : In a cell line study involving human cancer types, several nitro-substituted anilines showed promising results in reducing cell viability through apoptosis induction pathways .

- Inflammation Models : Research utilizing RAW264.7 macrophages indicated that certain nitro derivatives could inhibit NO production significantly compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. How should researchers validate synthetic yields when scaling up 3-Cyclopropyl-2-nitroaniline production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.